3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde is a chemical compound that features a trifluoromethyl group and an oxadiazole ring attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with aldehydes in the presence of oxidizing agents can yield oxadiazoles .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: Formation of 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)benzaldehyde
- 4-(Trifluoromethyl)-2-(1,2,4-oxadiazol-3-yl)benzaldehyde
Uniqueness
3-(Trifluoromethyl)-5-(1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the specific positioning of the trifluoromethyl and oxadiazole groups on the benzaldehyde core. This unique arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H5F3N2O2 |
---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)8-2-6(4-16)1-7(3-8)9-14-5-17-15-9/h1-5H |
InChI Key |
OQPIVOBCNVBUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2=NOC=N2)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.